Regioisomeric Differentiation: N1‑Aryl vs C2‑Aryl Bromophenyl Benzimidazole — LogP and Torsion Angle
The target compound 1-(3-bromophenyl)-1H-benzo[d]imidazole places the benzimidazole N-C bond in conjugation with the bromophenyl π-system, yielding a lower computed LogP of 3.8 compared to its C2‑aryl regioisomer 2-(3-bromophenyl)-1H-benzo[d]imidazole, which has a predicted LogP of 4.2 [1][2]. The N1‑aryl isomer also adopts a more planar minimum-energy conformation, reducing the C–N torsion angle to approximately 25–35° versus 45–55° for the C2‑aryl analogue, as estimated by density functional theory (DFT) benchmarks on analogous 1‑phenyl‑ and 2‑phenyl‑1H‑benzo[d]imidazole scaffolds [3]. This conformational difference directly impacts molecular packing, solubility, and binding pose in target‑based assays.
| Evidence Dimension | Computed LogP (XLogP3) and approximate C–N torsion angle |
|---|---|
| Target Compound Data | LogP = 3.8; torsion angle ~25–35° |
| Comparator Or Baseline | 2-(3-Bromophenyl)-1H-benzo[d]imidazole: LogP = 4.2; torsion angle ~45–55° |
| Quantified Difference | ΔLogP ≈ −0.4; torsion angle difference ≈ 10–20° |
| Conditions | PubChem XLogP3 prediction; DFT-optimised geometry of model N1‑phenyl and C2‑phenyl benzimidazole pairs |
Why This Matters
Lower LogP favours aqueous solubility and reduces non‑specific binding, while the planar conformation can enhance π‑stacking interactions in biological targets or organic electronic materials.
- [1] PubChem Compound Summary CID 22117169, 1-(3-Bromophenyl)-1H-benzo[d]imidazole, XLogP3 value. View Source
- [2] PubChem Compound Summary CID 302370, 2-(3-Bromophenyl)-1H-benzo[d]imidazole, XLogP3 value. View Source
- [3] Karmakar, T. et al. Conformational Preferences of N‑ and C‑ Substituted Benzimidazoles: A DFT Study. Journal of Molecular Structure, 2019, 1195, 282–292. Reports torsion angles for 1‑phenyl‑ and 2‑phenyl‑1H‑benzo[d]imidazole model systems. View Source
